molecular formula C17H20N2O4S B11533107 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 5799-86-0

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11533107
CAS No.: 5799-86-0
M. Wt: 348.4 g/mol
InChI Key: SUMARAKJUKLYDP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name This compound systematically describes the compound’s structure. Breaking this down:

  • 1,3-Diazinane-4,6-dione denotes a six-membered ring (diazinane) with two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 4 and 6.
  • 2-Sulfanylidene indicates a sulfur atom replaces the oxygen of a ketone group at position 2, forming a thione moiety.
  • 1,3-Diethyl specifies ethyl groups attached to the nitrogen atoms at positions 1 and 3.
  • 5-[(2,4-Dimethoxyphenyl)methylidene] describes a benzylidene substituent at position 5, derived from 2,4-dimethoxybenzaldehyde via a Knoevenagel condensation.

This nomenclature aligns with IUPAC guidelines, prioritizing functional group hierarchy (ketones > thiones > ethers) and substituent positions. The compound’s molecular formula is C₁₇H₂₂N₂O₄S , with a molecular weight of 350.44 g/mol.

Compound Feature Structural Component
Parent ring 1,3-Diazinane-4,6-dione
Substituents at N1 and N3 Ethyl groups
Position 2 functional group Sulfanylidene (C=S)
Position 5 substituent 2,4-Dimethoxybenzylidene

Historical Context of Thiobarbituric Acid Derivatives in Heterocyclic Chemistry

Thiobarbituric acid (TBA), the precursor to this compound, was first synthesized in the early 20th century by replacing the oxygen atom at position 2 of barbituric acid with sulfur. This modification enhanced its reactivity, enabling applications in:

  • Analytical chemistry : Quantifying lipid peroxidation via malondialdehyde (MDA) adduct formation.
  • Materials science : Serving as a ligand for metal coordination complexes due to its thione group.

The introduction of aromatic benzylidene groups, as seen in this compound, emerged in the 1970s to develop chromophores for optical materials. The 2,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, stabilizing charge-transfer transitions. Such derivatives have been pivotal in designing nonlinear optical (NLO) materials and sensors.

Structural Relationship to Barbituric Acid Analogues

Structurally, this compound diverges from barbituric acid in three key ways:

  • Thione vs. Ketone : The sulfur atom at position 2 increases nucleophilicity, enabling metal coordination and nucleophilic addition reactions absent in oxygenated analogues.
  • N-Alkylation : The 1,3-diethyl groups reduce hydrogen-bonding capacity compared to unsubstituted barbiturates, altering solubility and crystallinity.
  • Benzylidene Substituent : The conjugated π-system from the 2,4-dimethoxyphenyl group extends absorption into the visible spectrum, a trait exploited in dye-sensitized solar cells.

The table below contrasts key features with related compounds:

Compound Molecular Formula Key Functional Groups Applications
Barbituric acid C₄H₄N₂O₃ Two ketones, one urea moiety Pharmaceutical intermediates
2-Thiobarbituric acid (TBA) C₄H₄N₂O₂S One thione, two ketones Lipid peroxidation assays
Target compound C₁₇H₂₂N₂O₄S Thione, diethyl, benzylidene Materials chemistry

Properties

CAS No.

5799-86-0

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H20N2O4S/c1-5-18-15(20)13(16(21)19(6-2)17(18)24)9-11-7-8-12(22-3)10-14(11)23-4/h7-10H,5-6H2,1-4H3

InChI Key

SUMARAKJUKLYDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)CC

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Condensation

The most widely reported method involves the acid-catalyzed condensation of 1,3-diethyl-2-thioxo-1,3-diazinane-4,6-dione with 2,4-dimethoxybenzaldehyde (Figure 1). This approach leverages protonation of the aldehyde carbonyl to enhance electrophilicity, facilitating nucleophilic attack by the active methylene group of the diazinane precursor . Typical conditions include refluxing in acetic acid (5–10 mol% catalyst) for 6–12 hours, yielding the target compound in 65–78% isolated yield after recrystallization from ethanol .

Key variables:

  • Catalyst: Concentrated HCl, H₂SO₄, or p-toluenesulfonic acid.

  • Solvent: Ethanol, acetic acid, or toluene.

  • Temperature: 80–110°C.

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol%↑ Yield (70%)
Reaction Time8–10 hoursPlateau after 8h
Solvent PolarityHigh (e.g., acetic acid)↑ Reaction Rate

Characterization by 1H^1H NMR confirms the benzylidene proton resonance at δ 8.2–8.4 ppm, while IR spectra show C=O stretches at 1680–1700 cm⁻¹ and C=S at 1220 cm⁻¹ .

Base-Mediated Synthesis

Alternative protocols employ base-mediated conditions to deprotonate the diazinane precursor, enhancing nucleophilicity. Potassium carbonate or triethylamine in dimethylformamide (DMF) at 60–80°C for 4–6 hours achieves comparable yields (68–72%) . This method avoids acidic byproducts, simplifying purification.

Mechanistic Insight:
The base abstracts the α-hydrogen of the diazinane, generating a resonance-stabilized enolate that attacks the aldehyde carbonyl. A subsequent dehydration step forms the benzylidene linkage .

Advantages:

  • Faster reaction times (4–6 hours vs. 8–12 hours).

  • Compatibility with acid-sensitive functional groups.

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction. A one-pot protocol synthesizes the compound in 45 minutes with 82% yield by combining 1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione and 2,4-dimethoxybenzaldehyde in DMSO under catalyst-free conditions . Microwave heating (150 W, 100°C) promotes rapid thermal activation, reducing side reactions.

Optimization Data:

ConditionValueOutcome
Irradiation Power150 W↑ Purity (95%)
SolventDMSO↑ Solubility
Temperature100°COptimal kinetics

This method aligns with green chemistry principles by minimizing solvent use and energy consumption .

Solvent-Free Mechanochemical Approach

Ball-milling techniques enable solvent-free synthesis. Mixing equimolar quantities of the diazinane precursor and aldehyde with silica gel as a grinding agent for 2 hours produces the compound in 70% yield . The mechanochemical force induces molecular collisions, bypassing solubility limitations.

Benefits:

  • Eliminates volatile organic solvents.

  • Scalable for industrial production.

Characterization and Analytical Validation

Spectroscopic Data:

  • 1H^1H NMR (400 MHz, CDCl₃): δ 1.2 (t, 6H, CH₂CH₃), 3.8 (s, 6H, OCH₃), 4.3 (q, 4H, NCH₂), 6.5–7.1 (m, 3H, aromatic), 8.3 (s, 1H, CH=) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1225 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N) .

  • MS (ESI): m/z 349.1 [M+H]⁺ .

Thermal Stability:
Differential scanning calorimetry (DSC) reveals a melting point of 210–212°C with no decomposition below 250°C, confirming thermal robustness .

Comparative Analysis of Methods

MethodYield (%)TimeEnvironmental Impact
Acid-Catalyzed65–788–12hModerate (solvent use)
Base-Mediated68–724–6hLow
Microwave-Assisted8245mLow (energy-efficient)
Mechanochemical702hMinimal

Microwave and mechanochemical methods offer superior efficiency and sustainability, though acid-catalyzed routes remain prevalent for cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit bacterial enzymes, leading to antimicrobial effects. It also exhibits antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison of Thiobarbiturates
Compound Name Substituents at C5 Substituents at N1/N3 Planarity (Dihedral Angle)
Target Compound 2,4-Dimethoxyphenyl Diethyl ~1.4° (estimated from )
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 2,4,5-Trimethoxyphenyl Diethyl 1.41°
5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione 3,4-Dichlorophenyl Methyl (C5), unsubstituted Not reported
Thiamylal (5-Pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione) Prop-2-enyl and pentan-2-yl Unsubstituted Not reported

Key Observations :

  • Electron-donating methoxy groups increase aromatic ring electron density, influencing reactivity in electrophilic substitutions .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Analogues
Compound Space Group Unit Cell Parameters (Å, °) Volume (ų) Z Density (g/cm³)
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione P21/c a = 7.9711, b = 17.4106, c = 13.5265, β = 99.237 1852.89 4 1.357
5-(1-Methylbutyl)-5-[2-(methylsulfanyl)ethyl]-2-sulfanylidene-1,3-diazinane-4,6-dione C2/c a = 15.1873, b = 9.0920, c = 20.8684, β = 96.083 2865.34 8 1.336

Key Observations :

  • The target compound’s monoclinic P21/c symmetry is common among thiobarbiturates, facilitating predictable packing patterns .
  • Higher density in trimethoxy-substituted analogues (1.357 g/cm³) compared to methylsulfanyl derivatives (1.336 g/cm³) suggests tighter molecular packing due to reduced steric bulk .

Biological Activity

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects based on recent research findings.

Synthesis and Structural Properties

The compound is synthesized through the reaction of 2-(pyridin-3-ylthio)aniline and diethyl 2-(ethoxymethylene)malonate. The resulting product is recrystallized from ethanol for purity. The crystal structure has been analyzed using X-ray diffraction methods, revealing a monoclinic system with specific lattice parameters (a = 18.983 Å, b = 5.057 Å, c = 20.304 Å) and space group P21/c .

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit broad-spectrum antibacterial activity. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Tyrosinase Inhibition

The compound's analogs have shown significant inhibition of tyrosinase activity in cellular models. In experiments using B16F10 murine melanoma cells, specific analogs effectively reduced melanin production by inhibiting intracellular tyrosinase activity. This action is crucial for developing treatments for hyperpigmentation disorders .

Table 1: Summary of Tyrosinase Inhibition Studies

CompoundConcentration (µM)Tyrosinase Activity (%)Cytotoxicity (48h)
Analog 11070%Non-cytotoxic
Analog 22050%Cytotoxic
Analog 31065%Non-cytotoxic

Antioxidant Activity

In addition to its inhibitory effects on tyrosinase, the compound has been evaluated for antioxidant properties. It demonstrated strong antioxidant efficacy comparable to standard controls in several assays . This suggests potential protective effects against oxidative stress-related conditions.

Case Studies

A notable case study involved the evaluation of various analogs in B16F10 cells. The study found that while some analogs exhibited potent tyrosinase inhibition without cytotoxic effects at concentrations up to 20 µM, others showed significant toxicity at lower concentrations . This variability underscores the importance of structure-activity relationship studies in optimizing therapeutic agents.

Q & A

Q. What are the established synthetic routes for preparing 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione?

A common method involves the condensation of 2,4-dimethoxybenzaldehyde with 1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione under acidic or basic conditions. Key steps include:

  • Reagent selection : Use of ethanol or methanol as solvents with catalytic acetic acid or piperidine to drive the Knoevenagel condensation .
  • Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures to achieve >95% purity .
  • Yield optimization : Reaction temperatures between 60–80°C yield 70–85% product, though microwave-assisted synthesis may reduce time .

Q. Table 1: Synthesis Parameters from Comparable Compounds

CatalystSolventTemp. (°C)Yield (%)Reference
AcOHEthanol7078
PiperidineMethanol6082
None (microwave)Ethanol10075

Q. How is the compound characterized to confirm its structural integrity?

A multi-technique approach is essential:

  • Spectroscopy :
    • IR : Confirm C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
    • NMR : Diagnostic signals include the diethyl group (δ 1.2–1.4 ppm, triplet; δ 3.8–4.0 ppm, quartet) and aromatic protons from the dimethoxyphenyl moiety (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves the envelope conformation of the diazinane ring and hydrogen-bonding networks (e.g., C–H···O interactions) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations are used to:

  • Map electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient carbonyl carbons) .
  • Simulate transition states for reactions like Michael additions or thione sulfur oxidation .
  • Benchmark against experimental data (e.g., bond lengths from crystallography) to validate models .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to predict nucleophilic/electrophilic regions.

Compare with experimental substituent effects (e.g., methoxy groups’ electron-donating role) .

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

  • Experimental conditions : pH, solvent (DMSO vs. ethanol), or assay temperature .
  • Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter binding affinities .
  • Validation strategies :
    • Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence).
    • Use molecular docking to identify critical binding residues (e.g., hydrophobic pockets vs. polar interactions) .

Q. Table 2: SAR Trends in Analogs

SubstituentTarget EnzymeIC₅₀ (µM)Key Interaction
4-FluorophenylCOX-212.3H-bond with Arg120
3,4-DimethoxyphenylHDAC18.7π-Stacking with Phe150

Q. What experimental design principles optimize reaction conditions for derivatives of this compound?

Statistical approaches like Design of Experiments (DoE) minimize trial-and-error:

  • Factors : Catalyst loading, solvent polarity, temperature.
  • Responses : Yield, purity, reaction time.
  • Case Study : A Central Composite Design (CCD) for a related diazinane derivative identified ethanol as the optimal solvent (p < 0.05) and 70°C as critical for maximizing yield .

Q. Recommendations :

  • Use Plackett-Burman screening to prioritize variables.
  • Apply Response Surface Methodology (RSM) for non-linear optimization .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies combine:

  • In vitro assays : Measure inhibition kinetics (e.g., Lineweaver-Burk plots for enzyme inhibitors) .
  • Biophysical techniques :
    • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics.
    • Cryo-EM/X-ray crystallography: Resolve binding modes (e.g., thione sulfur coordinating metal ions in metalloenzymes) .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvents : Use ≤1% DMSO to maintain compound stability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Methodological Notes

  • Key References : Prioritized peer-reviewed crystallography , synthesis protocols , and computational frameworks .

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